7-epi-19-Hydroxy-10-deacetylbaccatin III
Description
Properties
Molecular Formula |
C₂₉H₃₆O₁₁ |
|---|---|
Molecular Weight |
560.59 |
Synonyms |
(2aR,4R,4aR,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,9,11-tetrahydroxy-4a-(hydroxymethyl)-8,13,13-trimethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl Benzoate |
Origin of Product |
United States |
Biosynthetic Pathways of 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii
Precursor Identification and Elucidation in Taxus Species
The formation of the characteristic taxane (B156437) core of 7-epi-19-Hydroxy-10-deacetylbaccatin III originates from fundamental building blocks of terpenoid metabolism. Research in various Taxus species has identified a conserved pathway that channels these general precursors into the specialized taxane framework. frontiersin.orgnih.gov The initial steps are foundational, establishing the unique tricyclic system that undergoes subsequent elaborate tailoring.
In plants, all diterpenoids, including the taxanes, are synthesized from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.govjmb.or.kr This precursor is itself formed through the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which supplies the necessary five-carbon isoprenoid units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govjmb.or.kr The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase, yields the linear GGPP molecule, which stands at the entry point of diterpene biosynthesis. nih.gov The committed step in taxane biosynthesis is the complex cyclization of this acyclic precursor, GGPP, into the parent taxane skeleton, a reaction catalyzed by the enzyme taxadiene synthase. nih.govpnas.orgnih.gov
Following the formation of the initial taxane skeleton, taxa-4(5),11(12)-diene, a cascade of post-cyclization modifications begins, leading to the highly oxygenated baccatin (B15129273) core. nih.govnih.gov These steps are primarily catalyzed by cytochrome P450 monooxygenases and acyltransferases. nih.govnih.gov
The first oxygenation is the hydroxylation of taxadiene at the C5 position by taxadiene 5α-hydroxylase, which also involves a double bond migration to yield taxa-4(20),11(12)-dien-5α-ol. pnas.orgresearchgate.net This intermediate is then acetylated at the 5α-hydroxyl group by taxadien-5α-ol-O-acetyltransferase (TAT) to form taxadien-5α-yl acetate. nih.govnih.gov This acetylation is a critical step that precedes further hydroxylations. Subsequent reactions, including a second hydroxylation at the C10 position by taxane 10β-hydroxylase, produce key intermediates like taxadien-5α-acetoxy-10β-ol, which move progressively closer to the baccatin III structure. pnas.orgnih.gov The formation of this compound requires additional specific hydroxylations at the C7 and C19 positions and circumvents the final acetylation at C10 that would otherwise lead to baccatin III.
Table 1: Key Precursors and Intermediates in Baccatin Core Biosynthesis
| Compound Name | Role in Pathway |
|---|---|
| Geranylgeranyl Diphosphate (GGPP) | Universal C20 precursor for all diterpenoids. nih.govnih.gov |
| Taxa-4(5),11(12)-diene | The first committed intermediate with the core taxane skeleton. nih.govnih.gov |
| Taxa-4(20),11(12)-dien-5α-ol | Product of the first hydroxylation step. pnas.orgresearchgate.net |
| Taxadien-5α-yl acetate | Acetylated intermediate that facilitates subsequent reactions. nih.govnih.gov |
Enzymatic Steps in this compound Biosynthesis
The conversion of early taxane intermediates into the final product is governed by a suite of highly specific enzymes. These enzymatic reactions are responsible for introducing the required functional groups with precise regioselectivity and stereoselectivity, which are hallmarks of the taxane family. The biosynthesis of this compound is particularly dependent on the coordinated action of oxygenases and the specific activity (or lack thereof) of certain acyltransferases.
Cytochrome P450 (CYP) monooxygenases are responsible for the majority of the oxidative functionalizations of the taxane skeleton. nih.govnih.gov These enzymes introduce hydroxyl groups at specific carbon atoms, a critical process for generating the vast diversity of taxoids. For the synthesis of this compound, several key oxygenases are implicated:
Taxane 10β-hydroxylase and 13α-hydroxylase: These are among the well-characterized P450s that act on early taxane intermediates. pnas.orgnih.gov They exhibit high sequence identity but distinct substrate specificities. pnas.org
Taxane 7β-hydroxylase: The introduction of a hydroxyl group at the C7 position is crucial. The "7-epi" configuration of the title compound indicates that the hydroxyl group is in the β-position, a direct result of the stereoselective action of a 7β-hydroxylase. frontiersin.orgnih.gov
Taxane 2α-hydroxylase: This enzyme is another member of the taxane P450 family, responsible for hydroxylation at the C2 position, which is essential for the formation of the baccatin core. frontiersin.orgnih.gov
C19-hydroxylase: The presence of a hydroxyl group at C19 is a distinguishing feature of this compound. nih.govacs.org This hydroxylation is catalyzed by a specific, though less commonly characterized, cytochrome P450 enzyme that recognizes a suitable taxane precursor.
These oxygenases demonstrate remarkable regio- and stereoselectivity, ensuring that the hydroxylations occur at the correct positions and with the correct spatial orientation. nih.govnih.gov
Acylation reactions, catalyzed by acyl-coenzyme A (acyl-CoA)-dependent acyltransferases of the BAHD family, are essential for modifying the taxane core and contributing to the structural diversity of taxoids. nih.gov The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is a key enzyme that catalyzes the final acetylation step in the formation of baccatin III from its precursor, 10-deacetylbaccatin III (10-DAB). nih.govwikipedia.orgmdpi.com
The compound this compound, as its name implies, lacks the acetyl group at the C10 position. This indicates that its biosynthetic pathway diverges before the action of DBAT, or that a deacetylase enzyme may be involved in removing this group. While the focus is often on acetyltransferases, the reverse reaction, deacetylation, is also a known biological process mediated by deacetylases or esterases. researchgate.netidexlab.comnih.gov The presence of 10-deacetylated taxanes in Taxus species suggests a finely tuned balance between acetylation and deacetylation activities within the cell. nih.govwikipedia.org
Significant progress in understanding taxane biosynthesis has been achieved through molecular cloning and functional characterization of the pathway's enzymes. nih.govnih.gov Researchers have utilized Taxus cell cultures, often induced with methyl jasmonate to enhance taxoid production, as a source of mRNA for constructing cDNA libraries. nih.govnih.gov
Using strategies like differential display and homology-based PCR, numerous genes encoding cytochrome P450 oxygenases and acyltransferases have been isolated. nih.govnih.govnih.gov To confirm their function, these genes are often expressed in heterologous systems such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govnih.govnih.gov The recombinant enzymes produced in these hosts are then tested for their catalytic activity by feeding them with known taxane precursors and analyzing the products. pnas.orgmdpi.com This approach has been instrumental in validating the function of key enzymes like taxane 10β-hydroxylase, 13α-hydroxylase, and various acyltransferases, thereby piecing together the complex biosynthetic network. pnas.orgnih.govnih.gov
Table 2: Characterized Enzymes in Taxane Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Taxadiene synthase | TXS | Cyclizes GGPP to form the core taxane skeleton. frontiersin.orgnih.gov |
| Taxane 5α-hydroxylase | T5αH | Catalyzes the first oxygenation of the taxane ring at C5. frontiersin.org |
| Taxadien-5α-ol-O-acetyltransferase | TAT | Acetylates the C5 hydroxyl group of taxadien-5α-ol. frontiersin.orgnih.gov |
| Taxane 10β-hydroxylase | T10βH | Introduces a hydroxyl group at the C10 position. frontiersin.orgpnas.orgnih.gov |
| Taxane 13α-hydroxylase | T13αH | Introduces a hydroxyl group at the C13 position. frontiersin.orgpnas.org |
| Taxane 2α-hydroxylase | T2αH | Introduces a hydroxyl group at the C2 position. frontiersin.orgnih.gov |
| Taxane 7β-hydroxylase | T7βH | Introduces a hydroxyl group at the C7 position with β-stereoselectivity. frontiersin.orgnih.gov |
Genetic Regulation of this compound Pathway in Taxus
The biosynthesis of taxanes, including this compound, is a complex process involving numerous enzymatic steps. The genetic regulation of this pathway is a critical factor determining the yield of these valuable secondary metabolites. The production of taxanes in Taxus cell cultures is known to be influenced by various factors, with genetic manipulation and elicitation showing significant potential for enhancing yields.
Transcriptional Control and Induction Mechanisms
The expression of genes encoding the enzymes of the taxane biosynthetic pathway is tightly regulated at the transcriptional level. A key strategy for inducing the production of taxanes in Taxus cell cultures is the application of elicitors, with methyl jasmonate (MeJA) being one of the most effective. MeJA treatment has been shown to significantly upregulate the transcription of numerous genes in the paclitaxel (B517696) biosynthetic pathway.
Research has demonstrated that the transcript levels of known paclitaxel biosynthetic pathway genes in Taxus suspension cultures increase within hours after elicitation with MeJA. oup.com This induction is mediated by various families of transcription factors that bind to the promoter regions of these genes, thereby activating their transcription. Among the transcription factors identified as regulators of paclitaxel biosynthesis are those from the MYB, ERF, WRKY, and bHLH families.
For instance, a study on Taxus chinensis revealed that transcription factors from these families can enhance the expression of related genes in the paclitaxel synthesis pathway following MeJA application. This coordinated upregulation of pathway genes leads to an increased flow of precursors towards the synthesis of complex taxanes. The accumulation of key intermediates such as 10-deacetylbaccatin III parallels the transcript profiles, albeit with a time lag. oup.com
| Gene | Function in Taxane Biosynthesis | Effect of Methyl Jasmonate (MeJA) Elicitation |
| Taxadiene synthase (TASY) | Catalyzes the first committed step in taxane biosynthesis | Upregulated |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acetylates 10-deacetylbaccatin III to form baccatin III | Upregulated |
| Baccatin III:3-amino-3-phenylpropanoyl-transferase (BAPT) | Attaches the C-13 side chain to baccatin III | Upregulated |
Metabolic Flux Analysis in Relation to this compound Accumulation
Metabolic flux analysis is a powerful tool for understanding and optimizing the production of secondary metabolites like this compound. By quantifying the rates of metabolic reactions, it is possible to identify bottlenecks and rate-limiting steps in the biosynthetic pathway. While specific metabolic flux analysis data for the accumulation of this compound is not extensively detailed in the literature, the general principles of metabolic flux control in the broader paclitaxel pathway are well-recognized as crucial for enhancing the production of taxane intermediates. researchgate.net
The biosynthesis of the taxane core originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The flux of carbon through the central carbon metabolism to supply GGPP is a critical factor. Studies have shown that the expression of genes from both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is essential for taxane biosynthesis.
Epimerization Mechanisms within the Biosynthetic Context
The presence of the "7-epi" configuration in this compound points to an epimerization event at the C-7 position of the baccatin core. Epimerization, the change in the configuration of a single stereocenter, is a known phenomenon for taxanes. This can occur under various conditions, including in vivo during biosynthesis or post-biosynthetically.
While the precise enzymatic machinery responsible for C-7 epimerization in the biosynthesis of taxanes within Taxus has not been definitively characterized, the hydroxyl group at C-7 is known to be susceptible to epimerization. This process can be promoted by basic conditions. It has been observed that paclitaxel can be converted to 7-epi-paclitaxel. This suggests that a similar epimerization could occur at an earlier stage of the biosynthetic pathway, potentially affecting intermediates like 10-deacetylbaccatin III.
The mechanism of epimerization often involves a retro-aldol/aldol reaction, where the opening of the B-ring of the taxane core allows for a change in stereochemistry at C-7, followed by ring closure. It is plausible that a specific epimerase enzyme exists within Taxus to catalyze this reaction, thereby controlling the stereochemical outcome and leading to the formation of 7-epi taxoids. However, it is also possible that this epimerization occurs non-enzymatically under the specific pH and chemical environment of the cellular compartments where these taxanes are synthesized and stored. The study of epimerases and racemases reveals various catalytic strategies that nature employs to invert stereochemistry, some of which involve deprotonation/reprotonation at an activated stereocenter. Further research is needed to elucidate the exact mechanism, whether enzymatic or spontaneous, that leads to the formation of this compound within the biosynthetic context of Taxus.
Chemical Synthesis and Semi Synthesis of 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii and Its Analogs
Total Synthesis Strategies for the Taxane (B156437) Core Relevant to 7-epi-19-Hydroxy-10-deacetylbaccatin III
The total synthesis of the taxane core is a formidable task that has been accomplished by several research groups. These strategies often involve the construction of the characteristic 6-8-6 tricyclic ring system and the stereocontrolled installation of multiple functional groups. While no total synthesis of this compound has been explicitly reported, the existing strategies for other taxanes provide a blueprint for how such a synthesis might be approached.
Key transformations and strategies employed in the synthesis of the taxane core include:
Diels-Alder Reactions: This pericyclic reaction is a powerful tool for the construction of the six-membered A and C rings of the taxane core. Intramolecular Diels-Alder reactions have been particularly effective in setting up the tricyclic system in a single step with high stereocontrol nih.gov.
Aldol Condensations: Intramolecular aldol reactions are frequently used to close the eight-membered B ring, a challenging step due to entropic factors nih.gov.
Shapiro and McMurry Reactions: These reactions have been utilized for the formation of key carbon-carbon bonds within the taxane framework.
Pinacol Couplings: Reductive coupling of dicarbonyl compounds to form diols has been employed for the construction of the eight-membered ring.
Ring-Closing Metathesis (RCM): RCM has been explored as a strategy for the formation of the central eight-membered B ring.
A notable convergent approach involves the synthesis of A- and C-ring precursors, which are then coupled, followed by the formation of the B-ring. For instance, a strategy might involve the coupling of a vinyl lithium species derived from an A-ring precursor with an aldehyde on a C-ring fragment, followed by an intramolecular cyclization to form the taxane core. The stereochemistry of the newly formed centers is often controlled by the existing stereocenters in the fragments or by the use of chiral reagents and catalysts nih.gov.
The table below summarizes some key stereocontrolled reactions used in the assembly of the taxane core.
| Reaction Type | Purpose in Taxane Synthesis | Key Features | Representative Example |
| Intramolecular Diels-Alder | Formation of the 6-8-6 tricyclic system | High stereoselectivity, rapid increase in molecular complexity | Construction of the ABC-ring system from a linear precursor |
| Intramolecular Aldol Condensation | Closure of the eight-membered B-ring | Can be challenging due to transannular strain | Formation of the B-ring from an A-C ring precursor with terminal carbonyl groups |
| Pinacol Coupling | Formation of the eight-membered B-ring | Reductive coupling of two carbonyl groups | Samarium(II) iodide-mediated cyclization of a diketone |
The multitude of functional groups on the taxane core, including hydroxyls, ketones, and esters, necessitates a sophisticated protecting group strategy to ensure chemoselectivity during synthetic transformations. The choice of protecting groups is critical and must be carefully planned to allow for their selective removal at various stages of the synthesis.
Commonly used protecting groups for hydroxyl functions in taxane synthesis include:
Silyl ethers: Triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) ethers are widely used due to their varying stability to acidic and basic conditions, allowing for selective deprotection google.com.
Carbonates: Cyclic carbonates can be used to protect diols, such as the C-9 and C-10 diol system.
Acyl groups: Acetyl (Ac) and benzoyl (Bz) groups are common protecting groups that can also be native functionalities in the target molecule.
Benzyl ethers: Benzyl (Bn) and p-methoxybenzyl (PMB) ethers offer robust protection and can be removed under reductive conditions.
Reaction optimization is a crucial aspect of any complex total synthesis. This involves fine-tuning reaction conditions such as temperature, solvent, catalyst, and stoichiometry to maximize yields, improve stereoselectivity, and minimize the formation of side products. For instance, in the context of achieving the 7-epi configuration, optimization of reduction or oxidation steps at the C-7 position would be critical. The choice of reducing agent for a C-7 ketone, for example, can significantly influence the diastereoselectivity of the resulting alcohol. Similarly, conditions for the inversion of the C-7 hydroxyl group in a Mitsunobu reaction would require careful optimization to favor the desired epimer.
The following table provides examples of protecting groups used for different hydroxyl groups in taxane synthesis.
| Hydroxyl Group Position | Common Protecting Groups | Deprotection Conditions |
| C-7 | Triethylsilyl (TES), Acetyl (Ac) | Acid (e.g., HF-Pyridine), Base (e.g., K2CO3/MeOH) |
| C-10 | Acetyl (Ac), Triethylsilyl (TES) | Base (e.g., NaOMe/MeOH), Acid (e.g., HF) |
| C-13 | Triethylsilyl (TES), Benzyloxycarbonyl (Cbz) | Acid (e.g., HF-Pyridine), Hydrogenolysis |
| C-19 | (Hypothetical) Benzyl (Bn), Silyl ethers | Hydrogenolysis, Fluoride source (e.g., TBAF) |
Semi-synthesis Approaches from Readily Available Taxane Precursors
The semi-synthesis of this compound would involve a series of chemical modifications to the 10-DAB or baccatin (B15129273) III scaffold. These modifications would need to address three key transformations: deacetylation at C-10 (if starting from baccatin III), epimerization of the C-7 hydroxyl group, and introduction of a hydroxyl group at the C-19 position.
Starting from 10-DAB is advantageous as the C-10 position is already deacetylated. The primary challenges then become the stereoselective inversion at C-7 and the regioselective hydroxylation at C-19. If baccatin III is the starting material, an initial deacetylation at C-10 is required, which can be achieved under basic conditions nih.gov.
The selective functionalization of specific positions on the taxane core in the presence of other reactive sites is a central challenge in semi-synthesis.
C-10 Position: The C-10 hydroxyl group in 10-DAB is relatively reactive and can be selectively acylated or protected under controlled conditions researchgate.net. This allows for the introduction of various ester groups if desired.
C-7 Position: The C-7 hydroxyl group is also reactive and can be selectively protected, typically with silyl ethers like TESCl google.com. To achieve the 7-epi configuration, one common strategy is the oxidation of the C-7 hydroxyl group to a ketone, followed by a stereoselective reduction. The choice of the reducing agent is crucial for controlling the stereochemical outcome. Alternatively, a Mitsunobu reaction can be employed to directly invert the stereochemistry of the C-7 hydroxyl group. A facile method for the epimerization of the 7-hydroxyl group in taxanes has been reported using silver(I) oxide (Ag₂O) as a catalyst in DMF, providing a direct route to 7-epi-taxane derivatives researchgate.net.
C-19 Position: The C-19 methyl group is unactivated and its regioselective functionalization represents a significant synthetic challenge. While naturally occurring 19-hydroxylated taxanes exist, such as 19-hydroxybaccatin III, their isolation is in low yields acs.org. Synthetic strategies for C-19 hydroxylation could involve remote functionalization approaches or the use of specific oxidizing agents that can target this position. One potential strategy could involve a radical-based C-H activation/oxidation. Another approach might utilize enzymatic hydroxylation, although this would require the discovery or engineering of a suitable enzyme.
The table below outlines potential strategies for the regioselective functionalization of the taxane core.
| Position | Desired Transformation | Potential Reagents/Methods |
| C-10 | Deacetylation | NaOMe/MeOH, K₂CO₃/MeOH |
| C-7 | Epimerization | 1. Oxidation (e.g., PCC, Swern) 2. Stereoselective reduction (e.g., NaBH₄, L-Selectride); or Ag₂O/DMF |
| C-19 | Hydroxylation | Remote C-H activation/oxidation, Enzymatic hydroxylation |
The stereoselective introduction of functional groups is paramount in taxane semi-synthesis to obtain the desired biologically active isomers.
The key stereochemical challenge in the synthesis of the target molecule is the establishment of the 7-epi configuration. As mentioned, this can be achieved by an oxidation-reduction sequence or by direct inversion. The stereochemical outcome of the reduction of the C-7 ketone is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent. Bulky reducing agents tend to approach from the less hindered face, leading to a specific stereoisomer.
For the introduction of the C-19 hydroxyl group, if a C-H activation approach were to be successful, controlling the stereochemistry of the newly introduced hydroxyl group would be another challenge. The inherent topography of the taxane skeleton would likely direct the approach of the oxidizing agent, potentially leading to a preferred stereoisomer.
Chemoenzymatic Synthesis Methodologies for this compound and Analogs
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex, polyoxygenated diterpenoid taxanes, such as analogs of this compound. This approach synergistically combines the selectivity and efficiency of biocatalysts with the versatility of traditional chemical reactions. The core of this methodology lies in utilizing enzymes to perform specific, often challenging, transformations on the taxane skeleton, thereby overcoming limitations of purely chemical synthesis, such as the need for extensive protecting group manipulations and the difficulty in achieving high regioselectivity and stereoselectivity.
The synthesis of paclitaxel (B517696) and its precursors often involves coupling the baccatin III core structure with a C-13 sidechain. researchgate.net Chemoenzymatic methods have been investigated for the synthesis of these sidechain precursors. researchgate.net For instance, nitrile hydrolysing enzymes, including nitrilases and nitrile hydratases, have been screened for their activity and selectivity in the hydrolysis of different sidechain precursor nitriles. researchgate.net This enzymatic step provides an efficient route to the carboxylic acid or amide functionalities required for subsequent coupling to the baccatin core, demonstrating the successful integration of biocatalysis into a multi-step synthesis pathway. researchgate.net
Enzymatic Catalysis in Specific Transformation Steps
The biosynthesis of the taxane core involves approximately 20 enzymatic reactions. nih.gov Acylation, in particular, is a critical step in modifying the core skeleton and is catalyzed by a large family of acyl-coenzyme A (acyl-CoA)-dependent acyltransferases (ACTs). nih.gov These enzymes exhibit remarkable specificity for different positions on the taxane ring, enabling precise structural modifications.
One of the most pivotal and well-studied enzymatic transformations is the acetylation of 10-deacetylbaccatin III (10-DAB) at the C-10 position to yield baccatin III. nih.govnih.gov This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which utilizes acetyl-CoA as the acetyl donor. nih.govwikipedia.orgwikipedia.org The reaction is highly specific to the 10-hydroxyl group of the taxane core. nih.gov The DBAT enzyme has been successfully cloned and functionally expressed in heterologous systems like E. coli, facilitating its use in biocatalytic processes for baccatin III production. wikipedia.org
Other key acyltransferases are involved in the paclitaxel biosynthetic pathway. The enzyme taxadien-5α-ol-O-acetyl transferase (TAT) catalyzes the first acylation step, converting taxadien-5α-ol to taxadien-5α-yl acetate. nih.gov Further down the pathway, multi-enzyme cascade reactions have been developed to produce paclitaxel analogs. For example, a phenylpropanoyltransferase (BAPT) and a benzoyltransferase (NDTNBT) are acyltransferases that can be used in a biocatalytic system to produce paclitaxel precursors from baccatin III. nih.govacs.org The BAPT enzyme has also been shown to convert 10-deacetylbaccatin III into N-deacyldocetaxel, a precursor for another important taxane drug. acs.org
Table 1: Key Enzymes in the Acylation of Taxane Scaffolds
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Biosynthesis |
| 10-deacetylbaccatin III 10-O-acetyltransferase | DBAT | acetyl-CoA, 10-deacetylbaccatin III | CoA, baccatin III | Catalyzes the final step in the formation of the baccatin III core. nih.govwikipedia.org |
| Taxadien-5α-ol-O-acetyl Transferase | TAT | acetyl-CoA, taxadien-5α-ol | CoA, taxadien-5α-yl acetate | Catalyzes the first acylation step in the modification of the taxane core. nih.gov |
| Phenylpropanoyltransferase | BAPT | Phenylisoserinyl CoA, baccatin III | N-debenzoylpaclitaxel | Attaches the C-13 side chain precursor to the baccatin III core. nih.govacs.org |
| Benzoyltransferase | NDTNBT | - | - | Involved in the production of paclitaxel analogues. nih.gov |
Biocatalytic Modifications and Biotransformations
Biotransformation, utilizing whole microbial cells or purified enzymes, offers a promising and environmentally friendly alternative to conventional chemical methods for producing taxane analogs. These biocatalytic systems can provide high conversion rates under mild reaction conditions.
An integrated strategy combining the extraction of 10-deacetylbaccatin III (10-DAB) from renewable Taxus needles followed by an in-situ whole-cell biotransformation has been developed to produce baccatin III. nih.gov In this system, microbial cells expressing the 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) enzyme are used to convert 10-DAB. nih.gov The efficiency of this biotransformation is influenced by various factors. For instance, ensuring an adequate supply of the acetyl donor, acetyl-CoA, is crucial for the reaction. nih.gov Research has also shown that slightly acidic conditions (pH 6.5) are optimal, achieving the highest conversion rate of 10-DAB (45.28%) and a baccatin III yield of 66.40 mg/L. nih.gov
Furthermore, the catalytic efficiency of key enzymes can be enhanced through protein engineering. The DBAT enzyme, which naturally converts 10-DAB to baccatin III, has been mutated to improve its activity towards other taxane analogs. researchgate.net For example, a mutated DBAT was developed to have improved catalytic efficiency for converting 10-deacetyltaxol into Taxol. researchgate.net This engineered enzyme was then used in a one-pot reaction system with a β-xylosidase to convert 7-β-xylosyl-10-deacetyltaxol, an abundant natural analog, into Taxol, achieving a yield of 0.64 mg/ml in 15 hours. researchgate.net
Multi-enzyme cascade reactions represent another advanced biocatalytic approach. A one-pot reaction has been demonstrated using a benzoate CoA ligase (BadA), a modified nonribosomal peptide synthase (PheAT), a phenylpropanoyltransferase (BAPT), and a benzoyltransferase (NDTNBT). nih.govacs.org This enzymatic network successfully produced the paclitaxel analogue N-debenzoyl-N-(2-furoyl)paclitaxel from the biosynthetic intermediate baccatin III, highlighting the potential of biocatalysis for the regioselective O- and N-acylation steps that typically require complex protecting group chemistry. nih.gov
Table 2: Examples of Biotransformation Systems for Taxane Analogs
| Biocatalytic System | Enzyme(s) | Substrate | Product | Key Findings |
| Whole-cell biotransformation | 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) | 10-deacetylbaccatin III (10-DAB) | Baccatin III | Optimal conversion achieved at pH 6.5; adequate supply of acetyl-CoA is critical. nih.gov |
| In vitro one-pot reaction | Engineered DBAT, β-xylosidase | 7-β-xylosyl-10-deacetyltaxol | Taxol | Mutagenesis improved DBAT catalytic efficiency for the substrate 10-deacetyltaxol. researchgate.net |
| Multi-enzyme cascade | BadA, PheAT, BAPT, NDTNBT | Baccatin III | N-debenzoyl-N-(2-furoyl)paclitaxel | Demonstrates a streamlined biocatalytic route to paclitaxel analogs, bypassing the need for protecting groups. nih.govacs.org |
Structural Modifications and Structure Activity Relationship Sar Studies of 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii
Design and Synthesis of 7-epi-19-Hydroxy-10-deacetylbaccatin III Analogs
The design and synthesis of analogs of this compound primarily leverage its core structure, which is closely related to the key paclitaxel (B517696) precursor, 10-deacetylbaccatin III (10-DAB). Synthetic strategies often involve the semi-synthesis from naturally occurring taxoids, focusing on modifications at key hydroxyl groups and the addition or alteration of side chains.
The functional groups at the C-7, C-10, and C-19 positions of the baccatin (B15129273) core are pivotal in defining the molecule's chemical properties and biological activity. Their modification, particularly concerning stereochemistry, has been a central theme in taxane (B156437) research.
C-7 Position and Epimerization: The stereochemistry at the C-7 position is a critical determinant of biological activity. The hydroxyl group at C-7 in the natural paclitaxel configuration (7β-OH) is important for maintaining the optimal conformation for binding to its molecular target. Epimerization at this position to form the 7α-OH configuration, as seen in this compound, generally leads to a decrease in activity. This change can disrupt the network of hydrogen bonds and hydrophobic interactions that stabilize the complex between the drug and tubulin. This epimerization can occur under basic conditions through a retro-aldol reaction mechanism. researchgate.net However, it does not completely abolish bioactivity. Studies on the closely related compound, 7-epitaxol, have shown that it remains a biologically active isomer, capable of promoting microtubule assembly. nih.gov Furthermore, synthetic analogs derived from 7-epi-10-deacetylcephalomannine have demonstrated strong paclitaxel-like activity in vitro. nih.gov
C-10 Position: The absence of the acetyl group at the C-10 position (deacetylation) is a defining feature of this molecule's precursor, 10-DAB. While acetylation at C-10 to form baccatin III is a key step in the semi-synthesis of paclitaxel, analogs with modifications at this position have been explored. For instance, in a series of taxoids derived from 14-beta-hydroxy-10-deacetylbaccatin III, modifications at the C-10 position were shown to have a remarkable effect on cytotoxicity against multi-drug resistant (MDR) cancer cell lines. nih.gov This suggests that while the C-10 position is not essential for core activity, its substitution can modulate interactions with resistance-conferring proteins like P-glycoprotein. nih.gov
C-19 Position: The hydroxylation at the C-19 position introduces a new polar hydroxyl group to the taxane skeleton. This modification can influence the molecule's physical properties, such as solubility, and its molecular interactions. The C-19 hydroxyl group has the potential to form new hydrogen bonds within the binding pocket of β-tubulin, which could enhance the stabilization of the microtubule structure. 19-Hydroxy-10-deacetylbaccatin III is utilized as a precursor for the synthesis of 19-hydroxydocetaxel, a compound that exhibits significant cytotoxicity in experimental models.
The oxetane ring and the ester side chain at C-13 are widely recognized as critical components for the high-affinity binding and potent biological activity of taxanes.
Oxetane Ring: The four-membered oxetane ring, fused to the C-4 and C-5 positions of the taxane core, is a conserved feature in highly active taxoids like paclitaxel and docetaxel. Its presence is considered essential for maintaining the correct conformation of the baccatin core required for potent tubulin binding. Alterations that involve the cleavage or rearrangement of this ring typically lead to a significant loss of activity.
Side Chains: The ester side chain at the C-13 position is paramount for high-affinity binding to microtubules and, consequently, for potent cytotoxic activity. The baccatin core alone, such as 10-deacetylbaccatin III, binds to tubulin but with a much lower affinity than paclitaxel, underscoring the side chain's importance. Research on analogs of the related compound 7-epi-10-deacetylcephalomannine provides direct evidence of the side chain's role in 7-epi taxoids. In one study, two diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine were synthesized and evaluated. Both compounds, differing only in the stereochemistry of the side chain, exhibited strong in vitro paclitaxel-like activity, confirming that the 7-epi configuration can be compatible with high potency when an appropriate side chain is present. nih.gov
| Compound | Stereochemistry at C-2'', C-3'' | Biological Activity |
| Analog 6 | (2''S, 3''R) | Strong in vitro paclitaxel-like activity nih.gov |
| Analog 7 | (2''R, 3''S) | Strong in vitro paclitaxel-like activity nih.gov |
Mechanistic Investigations of Biological Activity through SAR (Non-Clinical)
SAR studies provide a framework for understanding how the structural features of this compound and its analogs translate into biological activity at a molecular level.
The primary molecular target of taxanes is the β-subunit of the αβ-tubulin dimer, a fundamental component of microtubules. By binding to β-tubulin, taxanes stabilize microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
The specific structural features of this compound influence this interaction. The epimerization at C-7 can alter the molecule's three-dimensional shape, potentially weakening its binding affinity compared to the 7β-epimer. However, as noted in related 7-epi analogs, this does not necessarily lead to a complete loss of function. nih.govnih.gov The C-19 hydroxyl group introduces an additional hydrogen-bonding capability, which could potentially form new interactions within the taxane-binding site on β-tubulin, thereby modulating the binding affinity. The core baccatin structure itself is responsible for primary interactions with tubulin, though the C-13 side chain is required to achieve the high-affinity binding characteristic of potent taxoids.
The biological activity of taxanes is intrinsically linked to their three-dimensional conformation. The rigid taxane core orients the various functional groups in a specific spatial arrangement that is recognized by the tubulin binding site.
Computational Approaches in this compound SAR
While specific computational studies on this compound are not widely reported, computational methods are a powerful tool in the broader field of taxane SAR. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are used to rationalize experimental findings and guide the design of new analogs.
Molecular Docking: This technique could be used to predict the binding mode of this compound and its analogs within the taxane-binding pocket of β-tubulin. Such studies could elucidate how the 7-epi and 19-hydroxy configurations alter the specific hydrogen bonds and hydrophobic contacts with tubulin residues compared to paclitaxel or 10-deacetylbaccatin III.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the taxane core and side chain. These simulations could be used to explore whether the "T-shaped" bioactive conformation is energetically accessible for analogs of this compound, helping to explain their observed biological activity.
QSAR: For a series of synthesized analogs, QSAR models can be developed to correlate physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) with biological activity. This approach can identify the key molecular descriptors that drive potency and help in the rational design of future compounds with enhanced activity.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are powerful computational tools employed to elucidate the binding modes of ligands within the active sites of their target proteins. In the context of this compound and its analogs, these simulations provide insights into the crucial interactions with the taxane-binding site on β-tubulin, guiding the design of more potent derivatives.
Molecular Docking Analysis:
Molecular docking studies on taxane analogs have consistently highlighted the importance of specific hydrophobic and hydrogen-bonding interactions within the β-tubulin pocket. For a hypothetical docking study of this compound, the analysis would focus on the orientation of the molecule within the binding site and the key residues involved in its stabilization. The epimerization at the C-7 position, in particular, would be a focal point, as it alters the spatial arrangement of the hydroxyl group and can influence the hydrogen bond network with the protein.
Key Interactions: The core taxane skeleton is expected to form hydrophobic interactions with residues lining the binding pocket. The hydroxyl groups at various positions, including the 19-hydroxy group, are predicted to act as hydrogen bond donors or acceptors with polar residues in the vicinity.
Impact of C-7 Epimerization: The axial orientation of the 7-hydroxyl group in the epi configuration, as opposed to the equatorial orientation in the natural baccatin III, would likely lead to a different set of hydrogen bond partners within the tubulin pocket. This could either be detrimental or, in some cases, lead to novel, favorable interactions.
Interactive Data Table: Predicted Interactions from a Hypothetical Docking Study
| Functional Group of Ligand | Interacting Residue of β-Tubulin | Interaction Type | Predicted Impact on Binding |
| C-7 epi-Hydroxyl | Thr274 | Hydrogen Bond | Moderate |
| C-19 Hydroxyl | Ser230 | Hydrogen Bond | Potentially significant |
| C-1 Hydroxyl | His227 | Hydrogen Bond | Strong |
| Taxane Core | Leu217, Leu219, Leu275 | Hydrophobic | Strong |
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that occur over time. An MD simulation of the this compound-tubulin complex would reveal the flexibility of the ligand in the binding pocket and the persistence of the interactions predicted by docking.
Conformational Stability: The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding pose. A stable complex would exhibit minimal fluctuations in its conformation.
Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation would be analyzed to determine their contribution to the binding affinity. For instance, the hydrogen bond involving the 7-epi-hydroxyl group might show different stability compared to that of the natural C-7 hydroxyl.
Water-Mediated Interactions: MD simulations can also reveal the role of water molecules in mediating interactions between the ligand and the protein, which is often a critical factor in determining binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For taxane derivatives, QSAR models are invaluable for predicting the activity of novel analogs and for identifying the key structural features that govern their potency.
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly insightful for a series of analogs of this compound. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Key Descriptors in Taxane QSAR Models:
QSAR studies on taxoids have generally indicated that a combination of steric, electrostatic, and hydrophobic properties are crucial for their cytotoxic activity.
Steric Fields: CoMFA and CoMSIA contour maps often highlight regions where bulky substituents are either favored or disfavored. For instance, a sterically favorable region near a particular position might suggest that introducing a larger functional group could enhance activity by promoting better van der Waals contacts with the receptor.
Electrostatic Fields: These maps indicate areas where positive or negative electrostatic potentials are correlated with activity. A region favoring negative potential might suggest that introducing an electron-withdrawing group could be beneficial.
Hydrophobic Fields: Hydrophobicity is a key determinant of how a molecule interacts with the largely hydrophobic taxane-binding pocket of tubulin. QSAR models can quantify the optimal lipophilicity for activity.
Interactive Data Table: Hypothetical QSAR Model Summary for this compound Analogs
| QSAR Model | Statistical Parameter | Value | Interpretation |
| CoMFA | q² (cross-validated r²) | > 0.5 | Good predictive ability |
| r² (non-cross-validated) | > 0.9 | Good correlation | |
| CoMSIA | q² (cross-validated r²) | > 0.5 | Good predictive ability |
| r² (non-cross-validated) | > 0.9 | Good correlation |
Research Findings from SAR Studies on Related Taxoids:
Insufficient Data for Article Generation on "this compound"
Following a comprehensive review of available scientific literature based on the provided search results, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the "Biotechnological Production and Engineering of this compound" as per the requested outline.
The user's instructions mandated a strict focus solely on the compound This compound , with detailed content required for subsections including plant cell culture, microbial fermentation, and genetic engineering.
The available research overwhelmingly concentrates on the biotechnological production of major, commercially significant taxanes, primarily:
Paclitaxel (Taxol®) : The final active pharmaceutical ingredient.
Baccatin III : A late-stage precursor to paclitaxel.
10-deacetylbaccatin III (10-DAB) : A key intermediate used in the semi-synthesis of paclitaxel. mdpi.commdpi.com
While the literature extensively covers the optimization of culture conditions, bioreactor design, metabolic engineering, and genetic modification for these specific compounds, there is a notable absence of dedicated research for "this compound". This compound is likely a minor taxoid found in Taxus species, and its specific biosynthesis, accumulation, and biotechnological production have not been a primary focus of the scientific community.
One closely related compound, 7-epi-10-deacetylbaccatin III , is mentioned in the context of microbial biotransformation, where microorganisms are used to convert it into the more valuable 10-deacetylbaccatin III. researchgate.net However, this research focuses on the conversion of a related compound, not the production of the user-specified "this compound".
To generate the requested article would require extrapolating data from other taxanes and presenting it as specific to "this compound". This would violate the core instructions of the request, which demand strict adherence to the specified topic and scientific accuracy. Therefore, in the interest of providing factual and non-misleading information, the article cannot be generated at this time.
Biotechnological Production and Engineering of 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii
Genetic Engineering of Taxus Species for Improved 7-epi-19-Hydroxy-10-deacetylbaccatin III Yields
Overexpression of Key Biosynthetic Enzymes
There is no information in the scientific literature identifying the key biosynthetic enzymes responsible for the production of this compound. As such, no studies on the overexpression of such enzymes have been conducted.
Gene Silencing Approaches in Pathway Regulation
The biosynthetic pathway leading to this compound has not been elucidated. Consequently, there are no published reports on the use of gene silencing to regulate this specific pathway.
Advanced Analytical Methodologies for 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to taxane (B156437) research, enabling the separation of target molecules from a complex mixture of related structures and other metabolites. The choice of technique is dictated by the analytical goal, whether it be precise quantification, metabolic profiling, or preparative purification.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and quantification of taxanes from biological extracts. researchgate.nettaylorfrancis.com The development of robust HPLC methods is critical for accurately determining the content of specific taxoids in various matrices, such as the needles and bark of Taxus species. nih.gov Method validation ensures accuracy, precision, specificity, and linearity over a defined range. nih.gov
Reversed-phase HPLC is the most common approach, typically employing C18 or pentafluorophenyl (PFP) columns. nih.govmdpi.com Gradient elution systems, often combining water with organic solvents like acetonitrile (B52724) or methanol (B129727), are required to resolve the complex mixture of taxanes which have very similar structures. nih.govmdpi.com Detection is most frequently performed using a UV detector, with a wavelength set around 227-228 nm, corresponding to the chromophore of the taxane core. mdpi.comturkjps.org The synthesis of reference standards, such as 7-epi-10-deacetylbaccatin III, is a prerequisite for accurate quantification in HPLC analysis. wur.nl For instance, a study on Taxus baccata used an isocratic mobile phase of methanol and water (70:30 v/v) on a C18 column for the analytical separation of taxol and 10-deacetylbaccatin III. nih.gov
| Parameter | HPLC Conditions for Taxane Analysis | Source(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govmdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | mdpi.comturkjps.org |
| Flow Rate | 0.8 - 1.0 mL/min (Analytical) | nih.govmdpi.com |
| Detection | UV at 227 nm or 228 nm | mdpi.comturkjps.org |
| Injection Volume | 10 - 20 µL | mdpi.comturkjps.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of primary metabolites within a biological system. nih.govgcms.cz In the context of Taxus research, GC-MS is not used to directly analyze large, non-volatile taxanes like 7-epi-19-Hydroxy-10-deacetylbaccatin III. Instead, it is employed for metabolomics profiling to understand the broader metabolic network that supports the biosynthesis of these complex secondary metabolites. nih.gov
This approach provides a snapshot of the primary metabolic state of the plant cells, quantifying a wide range of compounds including amino acids, organic acids, sugars, and lipids. nih.gov To make these molecules suitable for GC analysis, a derivatization step is required to increase their volatility. A common method involves a two-step reaction: first, methoximation with methoxyamine hydrochloride, followed by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting data helps researchers understand how carbon and nitrogen metabolism, for example, are allocated within the plant, providing insights into the physiological conditions that favor taxane production. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a significant "green" alternative to both normal- and reversed-phase HPLC for the analysis and purification of natural products. chromatographytoday.comthieme-connect.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographytoday.com The polarity of the mobile phase can be adjusted by adding a small amount of an organic modifier, such as methanol, which allows for the separation of a wide range of compounds from nonpolar to moderately polar. thieme-connect.comteledynelabs.com
SFC offers several advantages over traditional liquid chromatography, including faster separations, reduced organic solvent consumption, and lower costs. chromatographytoday.com These benefits make it particularly well-suited for the challenging task of separating structurally similar compounds from complex plant extracts. researchgate.netresearchgate.net SFC is considered a normal-phase chromatographic technique and is highly effective for both analytical-scale separation and preparative-scale purification of natural products, including various classes of terpenes and alkaloids. teledynelabs.com Its compatibility with a range of detectors, including mass spectrometry (MS), further enhances its utility in modern natural product research. thieme-connect.comresearchgate.net
| Parameter | Typical SFC System Configuration | Source(s) |
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | chromatographytoday.comthieme-connect.com |
| Co-solvent/Modifier | Methanol, Ethanol, or 2-Propanol | thieme-connect.comteledynelabs.com |
| Stationary Phases | Silica, Reversed Phase, Chiral Materials | researchgate.net |
| Detection Modes | DAD, MS, ELSD | thieme-connect.comresearchgate.net |
| Key Advantages | Reduced Solvent Use, Faster Analysis, "Green" Technology | chromatographytoday.comresearchgate.net |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
While chromatography separates compounds, spectroscopy is essential for determining their exact molecular structure and assessing their purity. For novel or rare compounds like this compound, a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of complex organic molecules like taxanes. nih.govhyphadiscovery.com The process relies on a suite of experiments to map the connectivity and spatial relationships of atoms within the molecule.
For a taxoid, structural analysis typically begins with one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons. acs.org However, due to the complexity and signal overlap in these spectra, two-dimensional (2D) NMR experiments are crucial. hyphadiscovery.com
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other in the molecular structure. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon to which it is directly attached. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular skeleton and placing functional groups like acetates and benzoates. hyphadiscovery.comacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons that are close to each other, providing vital information about the molecule's three-dimensional shape and stereochemistry. hyphadiscovery.com
By comparing the NMR data of a new compound with that of known taxoids like taxol or baccatin (B15129273) III, researchers can confidently determine its structure. nih.govacs.org
| NMR Experiment | Primary Purpose in Taxoid Structural Elucidation | Source(s) |
| ¹H NMR | Identifies all proton environments and their multiplicities. | acs.org |
| ¹³C NMR | Identifies all unique carbon environments in the molecule. | acs.org |
| COSY | Establishes ¹H-¹H spin-spin coupling networks (connectivity). | hyphadiscovery.com |
| HSQC | Correlates protons to their directly attached carbons. | hyphadiscovery.com |
| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C correlations to build the carbon skeleton. | hyphadiscovery.comacs.org |
| NOESY | Determines through-space proximity of protons to define stereochemistry and conformation. | hyphadiscovery.com |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying metabolites in complex mixtures and confirming the elemental composition of purified compounds. pharmaron.comnumberanalytics.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula for a given ion. thermofisher.com
In taxane research, HRMS is often coupled with liquid chromatography (LC-HRMS). nih.govnih.gov This allows for the separation of metabolites followed by their immediate, highly sensitive detection and mass measurement. oup.com By analyzing the accurate mass of the precursor ion (the intact molecule), researchers can propose a molecular formula. pharmaron.com Further fragmentation of the ion within the mass spectrometer (MS/MS) produces a pattern of product ions that provides structural information, helping to identify the compound or characterize it as a novel metabolite. pharmaron.comacs.org This untargeted approach is invaluable for metabolomics, enabling the detection and tentative identification of hundreds or even thousands of metabolites in a single analysis, providing a global view of the plant's metabolome. nih.govnih.gov
The table below shows representative HRMS data for the closely related compound 10-deacetylbaccatin III, illustrating the type of information obtained from such an analysis.
| Parameter | Example HRMS Data for 10-deacetylbaccatin III | Source(s) |
| Molecular Formula | C₂₉H₃₆O₁₀ | nih.gov |
| Instrument Type | LC-ESI-ITFT (e.g., LTQ Orbitrap XL) | nih.gov |
| Precursor m/z | 545.2381 | nih.gov |
| Precursor Adduct | [M+H]⁺ | nih.gov |
| Fragmentation Mode | HCD (Higher-energy C-trap Dissociation) | nih.gov |
X-ray Crystallography for Absolute Configuration Determination (if reported)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, thereby unequivocally establishing its absolute configuration. While a specific X-ray crystallographic report for this compound has not been prominently documented in the reviewed literature, the technique has been successfully applied to elucidate the structures of other taxane analogues and epimers. For instance, the absolute configuration of (+)-7-epiclusianone was determined using X-ray crystallography, which allowed for the establishment of the stereogenic centers as 1R, 5R, and 7S nih.gov. This demonstrates the power of the technique in resolving stereochemical ambiguities in complex bicyclic systems.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise placement of each atom in the molecule, revealing its complete stereochemistry. For a compound like this compound, which possesses multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its epimeric nature at the C-7 position and the configuration of all other stereocenters. The successful application of X-ray crystallography to other complex natural products, such as the redetermination of the absolute configuration of (+)-7-epiclusianone, underscores its potential and importance in the structural elucidation of novel taxanes nih.gov.
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound and its precursors often involves their presence in complex biological or synthetic mixtures. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for such analyses.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of non-volatile and thermally labile compounds within intricate matrices. In the context of taxane biosynthesis, LC-MS/MS is instrumental in tracing the metabolic pathways leading to the formation of compounds like this compound. The technique combines the high-resolution separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
The analysis of taxanes in various plant species and cell cultures has been effectively achieved using LC-MS/MS acgpubs.org. For instance, a validated LC-MS/MS method was developed for the determination of taxanes, including the key precursor 10-deacetylbaccatin III, in hazelnut samples acgpubs.org. This method demonstrates the high sensitivity and specificity of LC-MS/MS in quantifying taxane analogues. The process typically involves an electrospray ionization (ESI) source, which ionizes the analytes before they enter the mass spectrometer. By selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, researchers can achieve highly selective and sensitive quantification of biosynthetic intermediates, even at low concentrations. This is crucial for understanding the enzymatic steps and regulatory mechanisms in the biosynthesis of this compound.
Table 1: Key Taxane Precursors and Related Compounds Analyzed by LC-MS/MS
| Compound | Role in Biosynthesis |
| 10-deacetylbaccatin III | Key precursor to paclitaxel (B517696) and other taxanes acgpubs.orgaksaray.edu.trnih.govresearchgate.net |
| Baccatin III | Intermediate in paclitaxel biosynthesis acgpubs.orgresearchgate.net |
| Cephalomannine | A major taxane found alongside paclitaxel acgpubs.org |
| Paclitaxel | End-product of the biosynthetic pathway acgpubs.org |
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the method of choice for the analysis of volatile and semi-volatile compounds. The precursors of the taxane core, which are terpenoid in nature, are often volatile and thus amenable to GC-MS analysis. Terpenes, constructed from isoprene (B109036) units, are the fundamental building blocks of taxanes sigmaaldrich.com.
The analysis of these volatile precursors is critical for understanding the initial stages of the taxane biosynthetic pathway. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common technique for the analysis of terpenes in plant materials sigmaaldrich.com. This method allows for the extraction and concentration of volatile compounds from the sample matrix before their introduction into the GC-MS system. The subsequent separation by gas chromatography and detection by tandem mass spectrometry provides detailed information on the composition of volatile precursors. For example, GC-MS has been used to analyze taxadiene, the first committed precursor to taxol, which is synthesized from geranylgeranyl pyrophosphate (GGPP) researchgate.net. The identification and quantification of such precursors can provide insights into the metabolic flux and potential bottlenecks in the biosynthesis of more complex taxanes like this compound.
Table 2: Common Volatile Terpene Precursors Analyzed by GC-MS
| Terpene Class | Example Compounds |
| Monoterpenes | α-Pinene, β-Myrcene shimadzu.com |
| Sesquiterpenes | β-Caryophyllene, Humulene sigmaaldrich.com |
| Diterpenes | Taxadiene researchgate.net |
Chiral Analysis of this compound and its Stereoisomers
The biological activity of taxanes is highly dependent on their stereochemistry. Therefore, the ability to separate and analyze stereoisomers, such as the epimers of this compound, is of paramount importance. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for the enantioselective and diastereoselective separation of chiral compounds. springernature.comsigmaaldrich.com
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. A variety of CSPs are commercially available, with Pirkle-type and polysaccharide-based phases being common choices for the separation of taxane analogues. The development of a successful chiral separation method allows for the determination of the enantiomeric or diastereomeric purity of a sample and the isolation of individual stereoisomers for further characterization and biological testing. While a specific chiral HPLC method for this compound is not detailed in the provided results, the general principles and successes in separating other taxane isomers suggest that a similar approach would be effective. nih.govnih.gov
Table 3: Common Chiral Stationary Phases for HPLC Separation of Stereoisomers
| Chiral Stationary Phase Type | Principle of Separation |
| Pirkle-type | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions springernature.com |
| Polysaccharide-based (e.g., cellulose, amylose) | Formation of transient diastereomeric complexes with the analyte sigmaaldrich.com |
| Cyclodextrin-based | Inclusion complexation sigmaaldrich.com |
Mechanistic Studies of 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii Bioactivity Non Clinical Focus
Molecular Target Identification and Characterization (In Vitro/Cellular)
Interactions with Microtubule Dynamics and Tubulin Polymerization
No specific data is available in the current scientific literature regarding the direct interaction of 7-epi-19-Hydroxy-10-deacetylbaccatin III with tubulin or its effect on microtubule polymerization. While taxanes are known to stabilize microtubules, the specific binding affinity and functional consequences of the unique structural features of this compound have not been reported.
Other Cellular Protein Interactions and Signaling Pathways
There is no published research identifying other specific cellular protein interactions or detailing the modulation of signaling pathways by this compound.
Cellular Response Mechanisms to this compound (In Vitro Cell Lines)
Apoptosis Induction Pathways
Specific studies on the induction of apoptosis by this compound in any cell line are not available. Consequently, there is no information on the involvement of intrinsic or extrinsic apoptotic pathways.
Cell Cycle Modulation and Arrest
The effect of this compound on the cell cycle of in vitro cell lines has not been documented in scientific literature.
Enzyme Inhibition/Activation Profiles (Biochemical Assays)
There are no published biochemical assay results detailing the inhibitory or activatory effects of this compound on any specific enzymes.
Gene Expression Profiling in Response to this compound (In Vitro, Non-Mammalian Systems if applicable)
Comprehensive searches of scientific literature and databases have revealed a significant gap in the current understanding of the bioactivity of this compound. Specifically, there is no publicly available research or data pertaining to the gene expression profiling in response to this particular compound in in vitro or non-mammalian systems.
While studies on related taxane (B156437) compounds, such as paclitaxel (B517696) and 10-deacetylbaccatin III, have explored their effects on cellular mechanisms, including the disruption of microtubule function, similar in-depth mechanistic studies at the level of gene expression for this compound have not been reported. The existing literature primarily focuses on the isolation and chemical characterization of this compound as a taxane derivative found in species of the genus Taxus.
Due to the absence of experimental data, it is not possible to provide detailed research findings or construct data tables related to gene expression changes induced by this compound. Further research is required to elucidate the molecular mechanisms of this compound and to determine if its bioactivity involves the modulation of specific gene expression pathways.
Future Directions and Emerging Research Avenues for 7 Epi 19 Hydroxy 10 Deacetylbaccatin Iii
Integration of Omics Technologies in Biosynthetic Research
The biosynthetic pathway of taxanes, including 7-epi-19-Hydroxy-10-deacetylbaccatin III, is a complex network of enzymatic reactions. researchgate.net A comprehensive understanding of this pathway is essential for its manipulation and optimization. The integration of various "omics" technologies offers a powerful approach to achieve this goal by providing a holistic view of the biological processes involved.
Genomics and Transcriptomics of Taxus Species for Pathway Discovery
Genomics and transcriptomics are fundamental to identifying the genes and regulatory networks responsible for the synthesis of taxanes in Taxus species. The availability of sequenced genomes and transcriptomes from various Taxus species has provided a valuable resource for gene discovery. nih.govresearchgate.netresearchgate.net
Comparative transcriptomic analyses of different Taxus species, such as T. media, T. mairei, and T. cuspidata, have revealed differential expression of genes involved in taxoid biosynthesis, which may explain the varying levels of taxane (B156437) accumulation among these species. researchgate.net For instance, high-expression levels of key enzymes like taxadienol acetyltransferase (TAT) and various hydroxylases have been linked to higher taxol content in specific cultivars. nih.gov By comparing the transcriptomes of high- and low-yielding Taxus strains, researchers can pinpoint candidate genes responsible for specific steps in the biosynthetic pathway of compounds like this compound.
Future research will likely focus on:
Genome-wide association studies (GWAS) to correlate genetic variations with specific taxane profiles.
Single-cell RNA sequencing to understand the tissue- and cell-specific expression of biosynthetic genes.
Functional genomics to validate the function of newly discovered genes through techniques like CRISPR-Cas9 gene editing.
| Technology | Application in Taxus Research | Potential Insights for this compound |
| Genomics | Sequencing and assembly of Taxus genomes. | Identification of novel cytochrome P450s and acyltransferases. |
| Transcriptomics | Comparative analysis of gene expression in different tissues and cultivars. nih.gov | Elucidation of regulatory networks controlling its specific biosynthetic steps. |
| Functional Genomics | Validation of gene function through genetic manipulation. | Confirmation of enzymes responsible for its unique hydroxylation and epimerization. |
Proteomics and Metabolomics for Comprehensive Pathway Elucidation
While genomics and transcriptomics identify the genetic blueprint, proteomics and metabolomics provide a snapshot of the functional molecules within the cell. Proteomics involves the large-scale study of proteins, the workhorses of the cell, while metabolomics focuses on the complete set of small-molecule metabolites.
In the context of taxane biosynthesis, proteomics can identify and quantify the enzymes directly involved in the pathway. Metabolomic analysis of Taxus cell cultures has been instrumental in identifying known and novel taxoids and understanding the metabolic response to elicitors. nih.gov By combining these approaches, researchers can create a detailed map of the metabolic fluxes and identify potential bottlenecks in the production of this compound.
Integrated omics approaches, combining genomic, transcriptomic, proteomic, and metabolomic data, will be crucial for building comprehensive models of taxane biosynthesis. nih.gov These models can then be used to predict the effects of genetic modifications and to design strategies for metabolic engineering.
| Omics Layer | Key Information Provided | Relevance to this compound |
| Proteomics | Identification and quantification of biosynthetic enzymes. | Pinpointing the specific hydroxylases and isomerases involved in its formation. |
| Metabolomics | Profiling of taxanes and other related metabolites. nih.gov | Quantifying its accumulation and identifying precursor molecules. |
| Integrated Omics | Holistic view of the biosynthetic pathway and its regulation. nih.gov | Developing predictive models for targeted overproduction. |
Advanced Synthetic Methodologies and Automation
While biotechnological production holds promise, chemical synthesis remains a vital tool for producing taxanes and their analogs. Advances in synthetic chemistry are enabling more efficient and scalable routes to these complex molecules.
Flow Chemistry and Continuous Processing for Taxane Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for complex syntheses. nih.govd-nb.infoazolifesciences.com These include improved heat and mass transfer, enhanced safety, and the potential for automation and process control. mdpi.comscitube.io For the synthesis of taxanes, which often involves multiple steps and sensitive reagents, flow chemistry can lead to higher yields and purity. nih.gov
Chemo-Enzymatic Cascade Reactions
Chemo-enzymatic cascade reactions combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis. nih.govrsc.org This approach leverages the ability of enzymes to perform highly specific transformations under mild conditions, which can be difficult to achieve with traditional chemical methods. mdpi.comscispace.comresearchgate.net
For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of a core taxane scaffold, followed by enzymatic modifications to introduce the specific hydroxyl and epi configurations. For instance, microbial transformations have been explored to convert related taxanes, demonstrating the potential for enzymatic modifications. researchgate.net The development of novel enzymes through protein engineering and directed evolution will further expand the scope of chemo-enzymatic synthesis.
| Synthetic Methodology | Key Advantages | Application to this compound Synthesis |
| Flow Chemistry | Improved control, safety, and scalability. nih.govd-nb.infoazolifesciences.com | Efficient and automated synthesis of key intermediates and the final compound. |
| Chemo-Enzymatic Cascades | High selectivity and mild reaction conditions. nih.govrsc.org | Stereoselective introduction of hydroxyl groups and epimerization at C7. |
Novel Biotechnological Platforms for Sustainable Production
The low abundance of many taxanes in their natural source has driven the development of biotechnological production platforms. These approaches offer a more sustainable and scalable alternative to extraction from Taxus species.
Plant cell cultures of Taxus have been extensively studied for the production of taxol and other taxoids. nih.gov Optimization of culture conditions and the use of elicitors to stimulate secondary metabolite production have led to significant improvements in yield. Further metabolic engineering of these cell lines, guided by the insights from omics technologies, could lead to strains specifically designed to overproduce this compound.
Microbial fermentation, using engineered yeast or bacteria, represents another promising avenue. The entire biosynthetic pathway for a target taxane can be reconstituted in a microbial host, allowing for rapid and scalable production in bioreactors. While the complexity of the taxane pathway presents a significant challenge, advances in synthetic biology are making this a more feasible option.
| Biotechnological Platform | Production Strategy | Potential for this compound |
| Taxus Cell Cultures | Optimization of growth and elicitation strategies. | Enhanced production through metabolic engineering and process optimization. |
| Microbial Fermentation | Heterologous expression of the biosynthetic pathway. | Sustainable and scalable production in engineered microbes. |
Synthetic Biology Approaches for Engineered Biosynthesis
Synthetic biology offers a powerful toolkit to overcome the limitations of natural extraction and chemical synthesis for producing complex molecules like taxanes. The engineered biosynthesis of this compound, while still a prospective field, can be guided by successes in producing its structural relatives, such as baccatin (B15129273) III.
A key strategy involves the heterologous expression of essential enzymes from the Taxol biosynthetic pathway in microbial chassis like Escherichia coli or yeast. nih.gov The formation of 19-hydroxy-10-deacetylbaccatin III is believed to originate from the action of a specific taxane hydroxylase on a precursor molecule, likely 10-deacetylbaccatin III (10-DAB) or a related intermediate. Therefore, a primary goal for synthetic biology would be the identification and characterization of the specific cytochrome P450 hydroxylase responsible for the C-19 hydroxylation.
Once identified, this gene could be co-expressed with other known enzymes in the taxane pathway. For instance, research has focused on optimizing the expression of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), the enzyme that converts 10-DAB to baccatin III, in engineered microbes. nih.govmdpi.com By creating a microbial cell factory that expresses the necessary hydroxylases and potentially other tailoring enzymes, it may be possible to produce this compound from a more accessible precursor. Refactoring the innate metabolic pathways of the host organism to increase the supply of essential cofactors, such as acetyl-CoA for acetyltransferases, has proven to be a successful approach for boosting the production of related taxanes and could be applied here. nih.gov
Table 1: Key Enzymes and Strategies in Engineered Taxane Biosynthesis
| Enzyme/Component | Function in Pathway | Synthetic Biology Application |
|---|---|---|
| Taxane C-19 Hydroxylase | Catalyzes the addition of a hydroxyl group at the C-19 position of a taxane precursor. | Identification, cloning, and expression in a microbial host to produce 19-hydroxylated taxoids. |
| 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) | Catalyzes the acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin III. nih.gov | Heterologous expression in E. coli or fungi to facilitate precursor conversion. mdpi.comnih.gov |
Exploitation of Endophytic Fungi and Other Microorganisms
Endophytic fungi, which reside within the tissues of living plants, have emerged as a significant and sustainable source of bioactive natural products, including taxanes. nih.gov This opens a promising avenue for the production of this compound, moving beyond reliance on the slow-growing Taxus tree.
Several studies have demonstrated the potential of microorganisms to perform specific biotransformations on taxane skeletons. For example, various microbes have been identified that can convert 7-epi-10-deacetylbaccatin III into 10-deacetylbaccatin III, showcasing their ability to perform stereospecific modifications. researchgate.net Furthermore, a key enzyme in the Taxol pathway, DBAT, was successfully cloned from the taxol-producing endophytic fungus Lasiodiplodia theobromae and expressed heterologously. nih.gov The purified fungal enzyme was confirmed to catalyze the conversion of 10-deacetylbaccatin III to baccatin III. nih.gov
Future research will likely focus on:
Screening and Isolation: Identifying novel endophytic fungi or other microorganisms from Taxus species and other plants that naturally produce this compound or its immediate precursors.
Fermentation Optimization: Utilizing strategies like the "one-strain-many-compounds" (OSMAC) approach, where fermentation conditions (e.g., media composition, temperature) are altered to induce the expression of otherwise silent biosynthetic gene clusters. mdpi.com
Genetic Engineering: Engineering promising fungal strains to enhance the expression of pathway-specific enzymes, thereby increasing the yield of the desired compound. nih.gov
Table 2: Microbial Systems for Taxane Biotransformation
| Microbial System | Application | Key Finding | Reference |
|---|---|---|---|
| Endophytic Fungus (Lasiodiplodia theobromae) | Source of biosynthetic enzymes. | Cloned and characterized a functional DBAT enzyme involved in the Taxol pathway. | nih.gov |
| Various Microorganisms | Stereospecific biotransformation. | Seven different microorganisms were found capable of converting 7-epi-10-deacetylbaccatin III to 10-deacetylbaccatin III. | researchgate.net |
Exploration of Undiscovered Bioactivities and Mechanistic Insights (Non-Clinical)
While this compound is primarily known as an impurity or a minor taxoid found in Taxus baccata, its structural features suggest it may possess unique biological activities or serve as a valuable precursor for semi-synthetic drug development.
A significant area of interest is its use as a starting material for synthesizing other complex taxoids. For instance, its isomer, 19-hydroxy-10-deacetylbaccatin III, is used to synthesize 19-hydroxydocetaxel. This derivative has been shown to exhibit a high level of cytotoxicity in in vitro experimental models, highlighting the potential pharmacological importance of the 19-hydroxyl group on the taxane core.
Future non-clinical research should aim to directly investigate the bioactivities of this compound. Given that the taxane skeleton is a well-established scaffold for compounds that interact with microtubules, initial studies could explore its effects on tubulin polymerization. nih.gov The unique stereochemistry at the C-7 position (an epi-configuration) combined with the C-19 hydroxylation could lead to a distinct biological profile compared to more abundant taxanes like paclitaxel (B517696) or 10-DAB. mdpi.com Mechanistic studies could involve cell-based assays to screen for activity against various cancer cell lines or other disease models, providing insights into its potential as a new pharmacological lead.
Q & A
Q. Q1. What are the primary analytical methods for characterizing 7-epi-19-Hydroxy-10-deacetylbaccatin III, and how are they validated?
A: Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Validation follows pharmacopeial guidelines (e.g., USP/EP) by cross-referencing spectral data with certified reference standards. For reproducibility, ensure calibration against structurally similar taxanes (e.g., baccatin III derivatives) and replicate analyses under controlled conditions .
Q. Q2. How should researchers handle safety protocols during laboratory work with this compound?
A: Follow strict biosafety measures: wear PPE (gloves, lab coats, goggles), use fume hoods for synthesis steps, and segregate waste into labeled containers for professional disposal. Avoid skin contact due to potential cytotoxicity. Institutional protocols for hazardous organic compounds should be prioritized .
Q. Q3. What are the key considerations for isolating this compound from natural sources?
A: Optimize extraction using polar solvents (e.g., methanol/water mixtures) and chromatographic purification (silica gel or reverse-phase HPLC). Monitor yield via TLC or HPLC-UV, and validate purity against authenticated standards. Seasonal variability in plant sources necessitates batch-to-batch consistency checks .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
A: Discrepancies (e.g., unexpected NMR shifts) may arise from epimerization or solvent effects. Cross-validate with X-ray crystallography or computational modeling (DFT calculations). Compare data with published spectra of epimeric analogs and confirm via controlled degradation studies .
Q. Q5. What experimental designs are optimal for studying the bioactivity of this compound?
A: Use factorial design to test variables like concentration, exposure time, and cell lines. For cytotoxicity assays, employ dose-response curves (IC50 calculations) and include positive controls (e.g., paclitaxel). Replicate experiments ≥3 times and apply ANOVA to assess significance. Address batch variability by sourcing material from multiple suppliers .
Q. Q6. How can semi-synthetic modifications enhance the compound’s pharmacological profile?
A: Target hydroxyl and acetyl groups for regioselective modifications. For example, acylation at C-10 or epoxidation at C-7 could alter solubility or tubulin-binding affinity. Monitor changes via in vitro cytotoxicity assays and molecular docking simulations against β-tubulin. Validate synthetic routes using green chemistry principles to minimize side products .
Q. Q7. What statistical approaches are recommended for analyzing low-yield extraction data?
A: Apply multivariate regression to identify critical factors (e.g., solvent ratio, temperature). Use Box-Behnken or central composite designs to optimize parameters. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are suitable. Report confidence intervals and p-values to distinguish noise from significant trends .
Q. Q8. How can researchers ensure reproducibility in scaled-up synthesis protocols?
A: Document process parameters (reaction time, temperature, catalyst loading) rigorously. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Validate intermediates via HPLC-MS and share raw data in supplementary materials. Collaborate with independent labs for cross-verification .
Methodological and Theoretical Frameworks
Q. Q9. How should theoretical frameworks guide research on this compound’s mechanism of action?
A: Link studies to taxane biosynthesis pathways or structure-activity relationship (SAR) models. For example, use molecular dynamics simulations to predict interactions with tubulin isoforms. Ground hypotheses in prior work on 10-deacetylbaccatin III derivatives and cite foundational studies on paclitaxel’s mechanism .
Q. Q10. What ethical and environmental considerations apply to large-scale research on this compound?
A: Adhere to Nagoya Protocol guidelines for sustainable sourcing of plant material. Implement green chemistry practices (e.g., solvent recycling) and avoid ecotoxic waste discharge. For in vivo studies, obtain ethics committee approval and prioritize alternatives to animal testing where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
